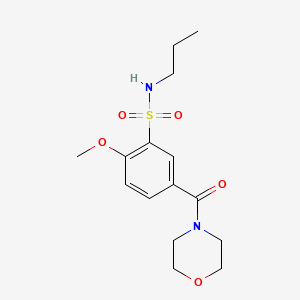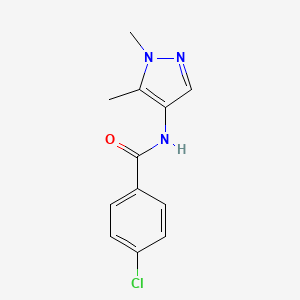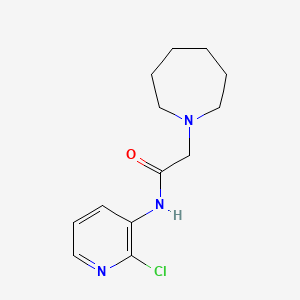![molecular formula C14H17FN2O3 B4677170 N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4677170.png)
N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
説明
“N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” is a compound that belongs to a class of compounds known as 1-oxa-8-azaspiro[4.5]decane-8-carboxamides . These compounds are of interest in the field of medicinal chemistry due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established from the commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, MS, 1H-NMR and 13C-NMR spectroscopy . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, diarylamine analogues, which are a class of important skeleton widely existing in drugs or natural products, have been synthesized and evaluated for their potential cytotoxic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight, chemical formula, and structure of N-(2,4-Difluorophenyl)-4-(3-methylbutanoyl)-1-thia-4,8-diazaspiro[4.5]decane-8-carboxamide have been reported .作用機序
FEN exerts its therapeutic effects through its interaction with various molecular targets in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FEN also exhibits antifungal and antibacterial activity by disrupting the cell membrane integrity of the microorganisms. Furthermore, FEN has been found to modulate the activity of neurotransmitters in the brain, which may explain its potential use as a neuroprotective agent.
Biochemical and Physiological Effects
FEN has been shown to have a wide range of biochemical and physiological effects in the body. It has been found to modulate the activity of various enzymes and receptors, which may explain its therapeutic effects. FEN has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, FEN has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
FEN has several advantages for use in lab experiments. It has a unique chemical structure that allows for the study of its mechanism of action and potential therapeutic applications. FEN is also relatively easy to synthesize in large quantities with high purity. However, FEN also has some limitations for use in lab experiments. It is a relatively new compound, and its safety profile and pharmacokinetics are not well understood. Furthermore, FEN may have off-target effects that could complicate its use in lab experiments.
将来の方向性
There are several future directions for research on FEN. One area of research is the development of FEN derivatives with improved therapeutic properties. Another area of research is the study of FEN in animal models of neurodegenerative diseases to determine its potential as a neuroprotective agent. Furthermore, the safety profile and pharmacokinetics of FEN need to be further studied to determine its potential for use in humans. Overall, FEN has great potential for use in various fields of medicine, and further research is needed to fully understand its therapeutic properties.
Conclusion
In conclusion, FEN is a chemical compound that has been extensively studied for its potential therapeutic applications. It has shown promise as an anticancer, antifungal, and antibacterial agent, as well as a neuroprotective agent. FEN exerts its therapeutic effects through its interaction with various molecular targets in the body. While FEN has several advantages for use in lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the therapeutic properties of FEN and its potential for use in humans.
科学的研究の応用
FEN has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anticancer, antifungal, and antibacterial properties. FEN has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, FEN has shown potential as an analgesic, anti-inflammatory, and anticonvulsant agent.
特性
IUPAC Name |
N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-13(18)17-7-5-14(6-8-17)19-9-10-20-14/h1-4H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZBYSQPVPPIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)

![N-{[4-allyl-5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4677101.png)
![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)

![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)
![1-({[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B4677129.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4677139.png)



![6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4677179.png)